(1S,9R,17S)-7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Neosophoramine undergoes various chemical reactions, including oxidation, reduction, and substitution. The mass spectrometric study of sophoramine, isosophoramine, and neosophoramine has shown differences in their mass spectra due to their three-dimensional structures . The ions with m/e 149 and 136 are formed from the molecular ions . Common reagents and conditions used in these reactions are not extensively documented, and the major products formed from these reactions are not well-known.
Scientific Research Applications
It has been used as a reference standard in research The compound’s unique structure and properties make it a subject of interest in the study of natural products and alkaloids
Mechanism of Action
The mechanism of action of neosophoramine is not well-understood.
Comparison with Similar Compounds
Neosophoramine is similar to other quinolizidine alkaloids such as sophoramine, sophoridine, and sophocarpine . These compounds share structural similarities but differ in their three-dimensional configurations and mass spectrometric properties . Neosophoramine’s uniqueness lies in its specific isomeric structure, which distinguishes it from other related alkaloids.
Properties
IUPAC Name |
(1S,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6-7,11-12,15H,2-5,8-10H2/t11-,12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCQRJPAMIHLQX-JMSVASOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(=O)C=CC=C3C4C2N(C1)CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN3C(=O)C=CC=C3[C@@H]4[C@H]2N(C1)CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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